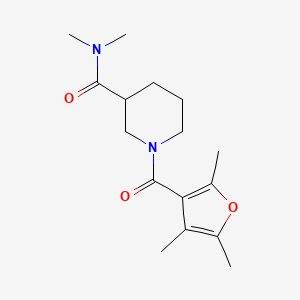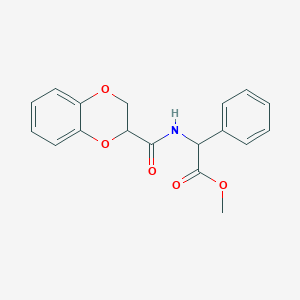![molecular formula C11H23N3O B7572322 2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide, commonly known as DMAD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the class of tertiary amides and has a molecular formula of C12H24N2O.
Aplicaciones Científicas De Investigación
DMAD has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DMAD is in the synthesis of pharmaceuticals and agrochemicals. DMAD is used as a solvent in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. It is also used as a precursor in the synthesis of insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of DMAD is not fully understood, but it is believed to act as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting cholinesterases, DMAD can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
DMAD has been shown to have several biochemical and physiological effects. In animal studies, DMAD has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAD has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other solvents used in chemical synthesis. However, DMAD has some limitations, including its toxicity and potential side effects. Therefore, it is important to use DMAD in a well-ventilated area and with appropriate safety precautions.
Direcciones Futuras
There are several potential future directions for the use of DMAD in scientific research. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs in this field. Additionally, DMAD could be used in the development of new insecticides and herbicides that are more environmentally friendly and less toxic than current options.
Conclusion
In conclusion, DMAD is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is used as a solvent and precursor in the synthesis of various drugs and agrochemicals. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, its toxicity and potential side effects must be taken into consideration when using it in lab experiments. Future research on DMAD could lead to the development of new drugs and agrochemicals that are more effective and environmentally friendly.
Métodos De Síntesis
DMAD can be synthesized through a simple process involving the reaction of N,N-dimethylacetamide with 3-(dimethylamino)-1-chloropropane in the presence of a base such as sodium hydride. The reaction yields DMAD as a colorless liquid that is soluble in water and other organic solvents.
Propiedades
IUPAC Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-12(2)10-6-5-7-14(8-10)9-11(15)13(3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUVPFJRWRYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)


![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)


![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)